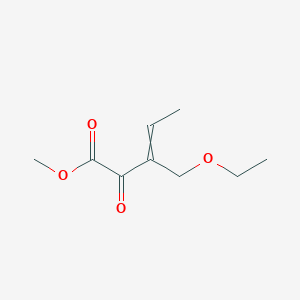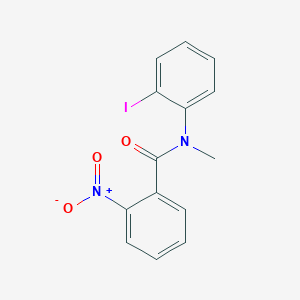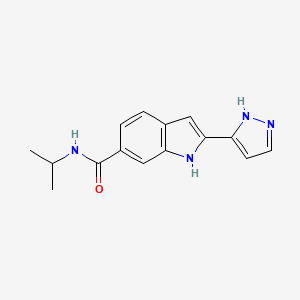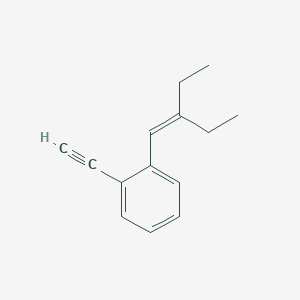
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene is an organic compound with the molecular formula C14H16 It is a derivative of benzene, featuring both an ethylbutenyl and an ethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-ethylbut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethynyl group can be introduced via a Sonogashira coupling reaction, where the alkylated benzene derivative reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation with Br2 or Cl2 in the presence of a Lewis acid, nitration with HNO3 and H2SO4, sulfonation with SO3 in H2SO4.
Major Products Formed
Oxidation: Formation of 2-ethylbut-1-en-1-ylbenzoic acid or 2-ethylbut-1-en-1-ylbenzophenone.
Reduction: Formation of 1-(2-ethylbut-1-en-1-yl)-2-ethylbenzene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the compound.
Aplicaciones Científicas De Investigación
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ethylbutenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methylbut-1-en-1-yl)-2-ethynylbenzene
- 1-(2-Ethylhex-1-en-1-yl)-2-ethynylbenzene
- 1-(2-Propylbut-1-en-1-yl)-2-ethynylbenzene
Uniqueness
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethylbutenyl and an ethynyl group allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Propiedades
Número CAS |
819871-36-8 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-(2-ethylbut-1-enyl)-2-ethynylbenzene |
InChI |
InChI=1S/C14H16/c1-4-12(5-2)11-14-10-8-7-9-13(14)6-3/h3,7-11H,4-5H2,1-2H3 |
Clave InChI |
XJYPGJPWQPUMSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC1=CC=CC=C1C#C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


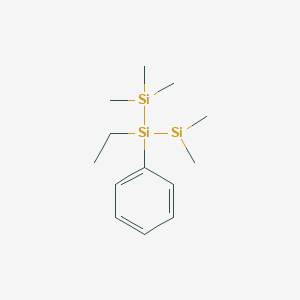
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
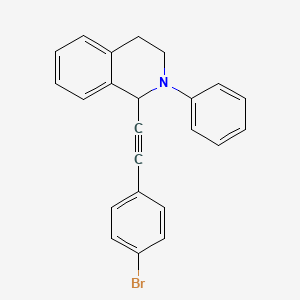
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
